molecular formula C16H25N3O2 B11805989 tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11805989
M. Wt: 291.39 g/mol
InChI Key: AUSBLZLIGQUQKD-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) linked to a pyridine moiety substituted with an ethylamino group at the 6-position. The tert-butyl carbamate group at the pyrrolidine’s 1-position enhances steric protection and modulates solubility.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-[6-(ethylamino)pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-5-17-14-9-8-12(11-18-14)13-7-6-10-19(13)15(20)21-16(2,3)4/h8-9,11,13H,5-7,10H2,1-4H3,(H,17,18)

InChI Key

AUSBLZLIGQUQKD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and purification. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by allowing for better control of reaction conditions and reducing the time required for purification .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Backbone Modifications

a) Ring Size Variation: Pyrrolidine vs. Piperidine
  • tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate (): Replaces pyrrolidine (5-membered) with piperidine (6-membered). The diethylamino group enhances lipophilicity compared to ethylamino, which may improve membrane permeability but reduce solubility .
b) Functional Group Substitutions on Pyridine
  • tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (): Substitutes ethylamino with fluorine at the 6-position. This could enhance metabolic stability in drug design .
  • tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ():
    • Features methoxy and iodo groups on pyridine.
    • Impact : Iodo groups enable further functionalization (e.g., Suzuki coupling), while methoxy groups donate electrons, opposing fluorine’s effects. This compound may serve as an intermediate in synthesis rather than a final bioactive molecule .

Modifications on the Pyrrolidine Ring

  • (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (): Replaces the pyridine-ethylamino moiety with a hydroxymethyl group. Impact: The hydroxymethyl group offers a site for further derivatization (e.g., esterification or glycosylation).
  • 1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid (): Introduces a carboxymethyl group on pyrrolidine. This structure is suited for polar target environments .

Amino Group Variations

  • tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (): Lacks the ethylamino group, instead featuring dimethoxy substituents. Impact: Methoxy groups increase steric hindrance and electron density on pyridine, which may reduce nucleophilic attack but enhance binding to electron-deficient pockets in proteins .

Biological Activity

Introduction

tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry, particularly as a modulator of neuronal nicotinic acetylcholine receptors. This article explores its biological activity, including structural characteristics, synthesis methods, interaction studies, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C16H25N3O2, with a molecular weight of 291.39 g/mol. The compound features a pyrrolidine ring and a pyridine moiety, which are critical for its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Pyridine Moiety : This step may involve nucleophilic substitution or coupling reactions.
  • Carboxylation : The final step typically involves introducing the carboxylic acid functionality to complete the structure.

These methods ensure high yields and purity of the desired compound, making it suitable for further applications in biological studies.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly as modulators of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various neurological functions and are potential targets for treating conditions such as Alzheimer's disease and schizophrenia.

Interaction Studies

Interaction studies focus on the binding affinity and efficacy of this compound towards nAChRs. Such studies could include:

  • Radiolabeled Binding Assays : To determine the binding affinity to specific receptor subtypes.
  • Functional Assays : To assess the efficacy in activating or inhibiting receptor activity.

These studies are crucial for elucidating the therapeutic potential of this compound.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual functionality as both an amine and a carboxylic acid derivative. This structural feature may enhance its interactions with biological targets compared to other similar compounds.

Compound NameCAS NumberSimilarityUnique Features
(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate199174-29-31.00Lacks pyridine moiety
(S)-tert-butyl 3-(methylamino)pyrrolidine199175-10-50.94Contains methylamine instead of pyridine
tert-butyl hexahydropyrrolo[3,4-c]pyrrole141449-85-60.98Different ring structure
tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate199336830.94Contains methylamine

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